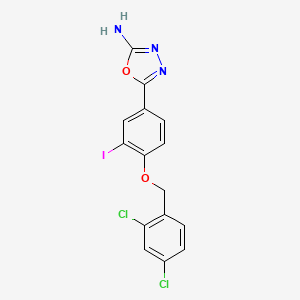

5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine

Beschreibung

5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a 1,3,4-oxadiazole derivative featuring a phenyl ring substituted with a 2,4-dichlorobenzyloxy group at position 4 and an iodine atom at position 3. The 1,3,4-oxadiazole core, a five-membered heterocycle containing two nitrogen and one oxygen atom, is known for its electron-withdrawing properties and role in enhancing bioactivity.

Eigenschaften

Molekularformel |

C15H10Cl2IN3O2 |

|---|---|

Molekulargewicht |

462.1 g/mol |

IUPAC-Name |

5-[4-[(2,4-dichlorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C15H10Cl2IN3O2/c16-10-3-1-9(11(17)6-10)7-22-13-4-2-8(5-12(13)18)14-20-21-15(19)23-14/h1-6H,7H2,(H2,19,21) |

InChI-Schlüssel |

PBXJVNYOVLHNIN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=NN=C(O2)N)I)OCC3=C(C=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(4-((2,4-Dichlorbenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amin beinhaltet typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung von 2,4-Dichlorbenzylchlorid: Dies kann durch die Chlorierung von 2,4-Dichlortoluol mit Chlorgas in Gegenwart eines Katalysators wie Eisen(III)-chlorid erreicht werden.

Herstellung von 2,4-Dichlorbenzylakohol: Das 2,4-Dichlorbenzylchlorid wird dann mit Natriumhydroxid umgesetzt, um 2,4-Dichlorbenzylakohol zu bilden.

Synthese von 2,4-Dichlorbenzylether: Der 2,4-Dichlorbenzylakohol wird mit 3-Iodphenol in Gegenwart einer Base wie Kaliumcarbonat umgesetzt, um 2,4-Dichlorbenzylether zu bilden.

Bildung des Oxadiazolrings: Der letzte Schritt beinhaltet die Cyclisierung des Zwischenprodukts mit Hydrazinhydrat und Schwefelkohlenstoff, um den 1,3,4-Oxadiazolring zu bilden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung des oben beschriebenen Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungsverfahren und Prinzipien der grünen Chemie umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

5-(4-((2,4-Dichlorbenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Dichlorbenzyl- und Iodphenylgruppen können an nukleophilen und elektrophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Cyclisierung und Ringöffnung: Der Oxadiazolring kann Cyclisierungs- und Ringöffnungsreaktionen eingehen, die zur Bildung neuer heterozyklischer Verbindungen führen.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat können unter basischen Bedingungen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können eingesetzt werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann nukleophile Substitution zur Bildung verschiedener substituierter Derivate führen, während Oxidation und Reduktion zu verschiedenen Oxidationsstufen der Verbindung führen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-(4-((2,4-Dichlorbenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Dichlorbenzyl- und Iodphenylgruppen können mit biologischen Makromolekülen interagieren, was zur Hemmung wichtiger Enzyme oder Rezeptoren führt. Der Oxadiazolring kann ebenfalls zur biologischen Aktivität der Verbindung beitragen, indem er ihre Wechselwirkung mit dem Ziel stabilisiert.

Wirkmechanismus

The mechanism of action of 5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The dichlorobenzyl and iodophenyl groups can interact with biological macromolecules, leading to the inhibition of key enzymes or receptors. The oxadiazole ring can also contribute to the compound’s biological activity by stabilizing its interaction with the target.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table compares key structural features and activities of 5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine with related compounds:

Key Observations

Role of Halogen Substituents: The 2,4-dichlorobenzyl group is a recurring motif in compounds with notable bioactivity. In the target compound, this group likely enhances lipophilicity and receptor binding, similar to its role in anticonvulsant thiadiazole derivatives .

Core Heterocycle Differences :

- 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole : While oxadiazoles are electron-deficient and enhance metabolic stability, thiadiazoles (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, often correlating with anticonvulsant or antimicrobial activity .

Substituent Positioning :

- The 4-methoxy group in Compound 101 () contributes to moderate growth inhibition (GP 15.43–46.82) in cancer cells, whereas the target compound’s iodo and dichlorobenzyloxy groups may offer enhanced cytotoxicity due to increased electron-withdrawing effects .

Research Findings and Implications

Anticancer Potential

- The N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives () demonstrated selective activity against liver cancer (IC50 = 2.46 µg/mL), suggesting that the dichlorophenyl-oxadiazole scaffold is a viable pharmacophore. The target compound’s iodine substitution may further optimize binding to molecular targets like tubulin or topoisomerases .

- Compound 101 () showed variable growth inhibition across cancer lines, highlighting the impact of substituent flexibility on activity .

Anticonvulsant Activity

- Thiadiazole derivatives with 2,4-dichlorobenzylthio groups () exhibited potent anticonvulsant effects (ED50 < 3 µmol/kg), underscoring the therapeutic relevance of halogenated benzyl groups in CNS-targeting agents .

Biologische Aktivität

5-(4-((2,4-Dichlorobenzyl)oxy)-3-iodophenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups that contribute to its pharmacological properties, specifically in the realms of antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 462.1 g/mol. Its structure includes an oxadiazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 462.1 g/mol |

| IUPAC Name | 5-[4-[(2,4-dichlorophenyl)methoxy]-3-iodophenyl]-1,3,4-oxadiazol-2-amine |

| InChI Key | PBXJVNYOVLHNIN-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dichlorobenzyl and iodophenyl groups can engage in interactions with enzymes or receptors critical for various cellular processes. The oxadiazole moiety enhances the stability and binding affinity of the compound to these targets.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate potent antibacterial and antifungal activities. The presence of the dichlorobenzyl group may enhance these effects by increasing lipophilicity and improving membrane penetration.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been documented in various studies. Compounds with similar structural characteristics have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The unique functional groups in this compound may contribute to its selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

- Antimicrobial Study : A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity. Among them, compounds exhibiting structural similarities to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Research : In a study evaluating various oxadiazole derivatives for anticancer properties, several compounds demonstrated potent effects against human cancer cell lines. The mechanism involved inhibition of key signaling pathways associated with tumor growth .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 5-(4-(Chlorobenzyl)oxy)-3-iodophenyl oxadiazole | Moderate | High |

| 5-(4-(Bromobenzyl)oxy)-3-nitrophenyl oxadiazole | High | Moderate |

| 5-(4-(Dichloroaniline)oxy)-3-fluorophenyl oxadiazole | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.